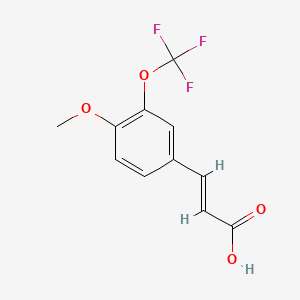

4-Methoxy-3-(trifluoromethoxy)cinnamic acid

Vue d'ensemble

Description

4-Methoxy-3-(trifluoromethoxy)cinnamic acid is a white crystalline powder that belongs to the class of cinnamic acid derivatives. It is known for its versatile applications in various fields of research, including medical, environmental, and industrial research. The compound has a molecular weight of 262.19 and is identified by the CAS number 1262018-46-1 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(trifluoromethoxy)cinnamic acid typically involves the reaction of 4-methoxybenzaldehyde with trifluoromethoxyacetic acid under specific conditions. The reaction is catalyzed by a base such as potassium carbonate and proceeds through a Knoevenagel condensation reaction . The reaction conditions include:

Temperature: Ambient temperature

Solvent: Ethanol or methanol

Catalyst: Potassium carbonate

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: To handle the increased volume of reactants

Continuous monitoring: To ensure optimal reaction conditions

Purification steps: Including recrystallization and filtration to obtain high-purity product

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-3-(trifluoromethoxy)cinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming the corresponding saturated acid.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products Formed

Oxidation: Formation of 4-methoxy-3-(trifluoromethoxy)benzoic acid.

Reduction: Formation of 4-methoxy-3-(trifluoromethoxy)hydrocinnamic acid.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

4-Methoxy-3-(trifluoromethoxy)cinnamic acid has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 4-Methoxy-3-(trifluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to its antimicrobial properties . Molecular docking studies have shown that the compound can form hydrogen bonds with amino acid residues in the active sites of target proteins, enhancing its binding affinity and stability .

Comparaison Avec Des Composés Similaires

4-Methoxy-3-(trifluoromethoxy)cinnamic acid can be compared with other cinnamic acid derivatives, such as:

3-(Trifluoromethoxy)cinnamic acid: Similar in structure but lacks the methoxy group at the 4-position.

4-Methoxy-3-(trifluoromethyl)cinnamic acid: Similar but has a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

The presence of both methoxy and trifluoromethoxy groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

4-Methoxy-3-(trifluoromethoxy)cinnamic acid, a derivative of cinnamic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes both methoxy and trifluoromethoxy groups, contributing to its diverse biochemical interactions. This article focuses on the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications in medicine and industry.

- Molecular Formula : C₁₄H₁₂F₃O₄

- Molecular Weight : 262.19 g/mol

- CAS Number : 1262018-46-1

The biological effects of this compound are primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as bacterial cell wall synthesis, which contributes to its antimicrobial properties.

- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting that this compound may also possess antioxidant capabilities .

- Anti-inflammatory Effects : Research indicates that cinnamic acid derivatives can modulate inflammatory pathways, leading to reduced inflammation in various models .

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains with promising results:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Activity

In animal models, the compound has demonstrated protective effects against gastric lesions induced by hydrochloric acid and ethanol. The following data summarizes the efficacy observed in studies:

| Treatment Group | Lesion Index (mm) | Inhibition (%) |

|---|---|---|

| Control | 74.2 ± 15.7 | - |

| Cinnamic Acid (200 mg/kg) | 26.0 ± 18.7 | 65.0 |

| This compound (200 mg/kg) | 33.5 ± 18.7 | 54.9 |

| Cimetidine (200 mg/kg) | 35.0 ± 8.5 | 52.8 |

These results indicate that the compound significantly reduces gastric lesions compared to untreated controls, suggesting its potential as a therapeutic agent for gastrointestinal disorders .

Case Studies and Research Findings

Recent studies have expanded on the biological applications of cinnamic acid derivatives, including:

- Antiproliferative Activity : A study evaluated the effects of related compounds on non-small-cell lung cancer (A549) cells, showing that certain derivatives inhibited cell proliferation through mechanisms involving cell cycle arrest and apoptosis .

- Gastric Protection : Research highlighted the protective effects of cinnamic acid derivatives against gastric mucosal damage, demonstrating their potential for therapeutic use in treating gastric ulcers .

Propriétés

IUPAC Name |

(E)-3-[4-methoxy-3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O4/c1-17-8-4-2-7(3-5-10(15)16)6-9(8)18-11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBGYFCPZATQOQ-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.